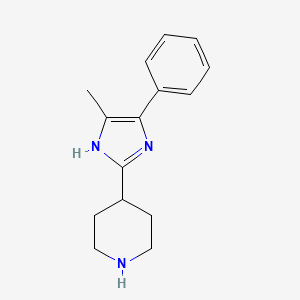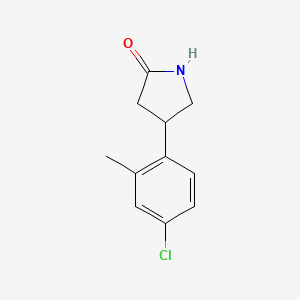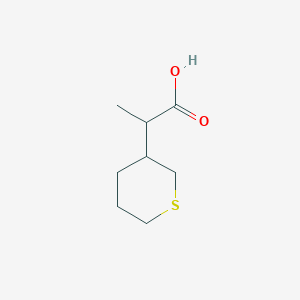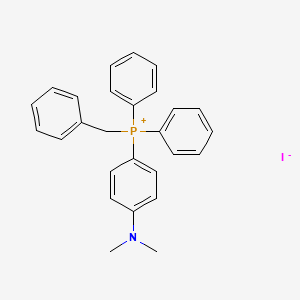![molecular formula C11H14FNO B13153743 [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13153743.png)
[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol: is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a fluorophenyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then subjected to further reduction to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in studies to understand its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry:
Material Science:
作用機序
The mechanism of action of [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
- [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol
- [3-(2-Bromophenyl)pyrrolidin-3-yl]methanol
- [3-(2-Methylphenyl)pyrrolidin-3-yl]methanol
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., chlorine, bromine, methyl) can significantly alter the compound’s chemical and physical properties.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituent, affecting their behavior in chemical reactions.
- Applications: While similar compounds may have overlapping applications, the unique properties of [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol, such as its fluorine substitution, can make it more suitable for specific research and industrial applications.
特性
分子式 |
C11H14FNO |
|---|---|
分子量 |
195.23 g/mol |
IUPAC名 |
[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2 |
InChIキー |
AJXGVBUBYZSHBT-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CO)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)

![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)








![2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153758.png)

